molecular formula C19H20N2O4 B7048439 2-[4-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)phenoxy]acetic acid

2-[4-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)phenoxy]acetic acid

Cat. No.: B7048439
M. Wt: 340.4 g/mol
InChI Key: DWLWNSLGNZHADY-UHFFFAOYSA-N
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Description

2-[4-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)phenoxy]acetic acid is a complex organic compound that belongs to the class of benzodiazepines Benzodiazepines are known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties

Properties

IUPAC Name

2-[4-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)phenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-20-11-4-12-21(17-6-3-2-5-16(17)20)19(24)14-7-9-15(10-8-14)25-13-18(22)23/h2-3,5-10H,4,11-13H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLWNSLGNZHADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)phenoxy]acetic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzodiazepine core: This step involves the cyclization of an appropriate precursor, such as an o-phenylenediamine derivative, with a suitable carbonyl compound under acidic or basic conditions.

    Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable leaving group on the benzodiazepine core.

    Attachment of the acetic acid moiety: The final step involves the esterification or amidation of the phenoxy group with acetic acid or its derivatives under appropriate conditions, such as the use of a coupling reagent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)phenoxy]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Phenol derivatives, nucleophiles like amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in various substituted benzodiazepine derivatives.

Scientific Research Applications

2-[4-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)phenoxy]acetic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: It is studied for its potential biological activities, including its effects on various biological pathways and its interactions with biomolecules.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its anxiolytic, sedative, and anticonvulsant properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-[4-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)phenoxy]acetic acid involves its interaction with specific molecular targets, such as GABA (gamma-aminobutyric acid) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative effects. The exact molecular pathways involved may vary depending on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine with similar pharmacological activities but different pharmacokinetic properties.

    Clonazepam: A benzodiazepine used primarily for its anticonvulsant effects.

Uniqueness

2-[4-(1-methyl-3,4-dihydro-2H-1,5-benzodiazepine-5-carbonyl)phenoxy]acetic acid is unique due to its specific chemical structure, which may confer distinct pharmacological properties and interactions compared to other benzodiazepines

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